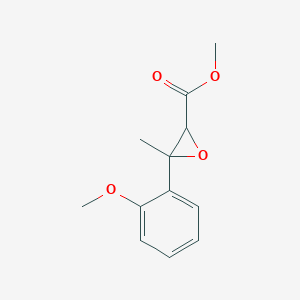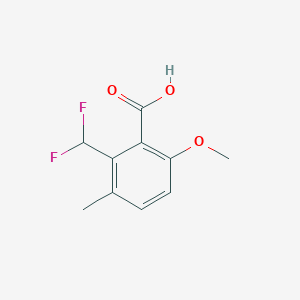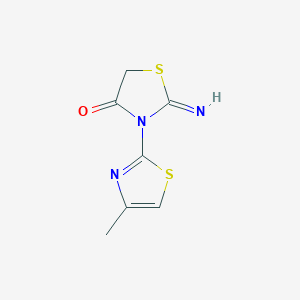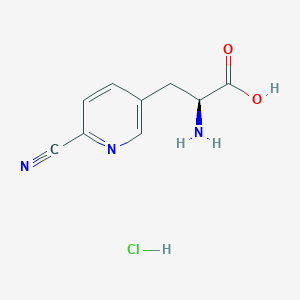![molecular formula C21H15ClF3NO4S B2503748 4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate CAS No. 343373-84-2](/img/structure/B2503748.png)
4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate, is a complex organic molecule that appears to be related to various research studies involving chlorinated anilines and their derivatives. These compounds are significant due to their potential applications in pharmaceuticals, agrochemicals, and other industrial processes.
Synthesis Analysis
The synthesis of chlorinated anilines and their derivatives has been explored in various studies. For instance, the electrochemical oxidation of 4-chloroaniline has been investigated, leading to the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide derivatives . This method involves the use of water/acetonitrile mixtures and arylsulfinic acids to produce the corresponding diaryl sulfone and N-phenylbenzenesulfonamide derivatives. Additionally, a carbon-14 labeled compound with a bis(4-chlorophenyl) structure was synthesized from 2-bromo[1-14C]acetic acid, indicating the potential for radiochemical applications .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide was elucidated, revealing specific dihedral angles between the phenyl rings and the acetamide group . Similarly, the molecular structure of tris-(2-hydroxyethyl)ammonium 4-chlorophenoxy acetate was established by single-crystal X-ray diffractometry . These studies provide insights into the geometric configuration of chlorinated anilines, which is crucial for understanding their chemical behavior.
Chemical Reactions Analysis
Chlorinated anilines undergo various chemical reactions, as evidenced by the biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene into different metabolites, including 3-chloro-4-hydroxyaniline . This process involves intramolecular hydroxylation-induced chlorine migration, which is a significant reaction pathway in the catabolic degradation of chemical carcinogens. The electrochemical study also revealed that 4-chloroaniline can undergo one-electron oxidation followed by disproportionation to form unstable chloronium intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated anilines can be inferred from spectroscopic data and computational studies. The FT-IR and FT-Raman spectra of 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate were recorded and analyzed, with vibrational wavenumbers computed using density functional theory . These properties are essential for characterizing the compound and predicting its reactivity and stability under different conditions.
科学的研究の応用
Chemical Synthesis and Antimicrobial Activity
The compound has also been involved in the synthesis of new chemical entities with potential biological activities. Jalihal, Sharabasappa, and Kilarimath (2009) synthesized new 2,5 disubstituted 1,2,4-triazoles starting from chemicals including 4-chloro aniline and tested them for antimicrobial activity. This suggests the relevance of the compound in developing new antimicrobial agents (Jalihal, Sharabasappa, & Kilarimath, 2009).
Catalytic and Synthetic Applications
In another study, Zábranský, Císařová, and Štěpnička (2018) discussed the catalytic use of 1′-(diphenylphosphino)ferrocene-1-sulfonate anion, indicating potential applications in catalysis and organic synthesis. The involvement of compounds with chlorophenyl and trifluoromethyl groups in such complex chemical processes highlights their utility in fine chemical synthesis (Zábranský, Císařová, & Štěpnička, 2018).
Degradation and Environmental Treatment
Hadi, Taheri, Amin, Fatehizadeh, and Aminabhavi (2020) explored the degradation of 4-chlorophenol using a combination of persulfate and oxalic acid with a heterogeneous Fenton-like system. Their work offers insights into the environmental and wastewater treatment applications of chlorophenol compounds, demonstrating their potential use in mitigating pollution and treating contaminants (Hadi et al., 2020).
特性
IUPAC Name |
(4-chlorophenyl) 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3NO4S/c22-16-9-11-18(12-10-16)30-20(27)14-26(31(28,29)19-7-2-1-3-8-19)17-6-4-5-15(13-17)21(23,24)25/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCZYWDJAFQFII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC2=CC=C(C=C2)Cl)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride](/img/no-structure.png)





![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2503674.png)
![[N-methyl-N-(pyridine-4-yl)amino]acetic acid hydrochloride](/img/structure/B2503676.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2503679.png)



